molecular formula C10H15NO2S B2421651 Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate CAS No. 901555-98-4

Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2421651
CAS No.: 901555-98-4
M. Wt: 213.3
InChI Key: NBUQZTXECPPIAG-UHFFFAOYSA-N
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Description

Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate is a thiophene derivative with the molecular formula C10H15NO2S. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. This compound, like other thiophene derivatives, exhibits unique chemical properties that make it valuable for various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring system allows it to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate stands out due to its specific substitution pattern on the thiophene ring, which imparts unique chemical and biological properties. Its combination of amino and carboxylate groups allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

propyl 2-amino-4,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-4-5-13-10(12)8-6(2)7(3)14-9(8)11/h4-5,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUQZTXECPPIAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC(=C1C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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